molecular formula C17H19ClN2O3 B7562331 4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one

4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one

Cat. No. B7562331
M. Wt: 334.8 g/mol
InChI Key: XATZIVRIASLCKX-UHFFFAOYSA-N
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Description

4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets, including receptors, enzymes, and ion channels. For example, it has been shown to act as an agonist for serotonin receptors and a partial agonist for dopamine receptors. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In vivo studies have demonstrated that it can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one is its versatility in scientific research. It can be easily synthesized and modified to produce new compounds with improved pharmacological properties. It also exhibits a broad range of pharmacological activities, making it a useful tool for studying various molecular targets. However, one of the main limitations of 4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one. One direction is the development of new compounds based on its structure for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the exploration of its potential as a ligand for other molecular targets, including ion channels and transporters. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one involves the reaction of 6-chloro-3-formylchromone with 3-isopropylpiperazine in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using various methods, including column chromatography, recrystallization, and distillation.

Scientific Research Applications

4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its potential as a ligand for various receptors, including dopamine receptors and serotonin receptors. In drug discovery, it has been explored for its potential as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.

properties

IUPAC Name

4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-10(2)15-16(21)19-5-6-20(15)17(22)12-7-11-8-13(18)3-4-14(11)23-9-12/h3-4,7-8,10,15H,5-6,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATZIVRIASLCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one

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